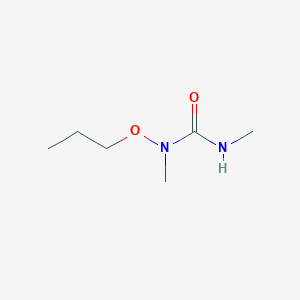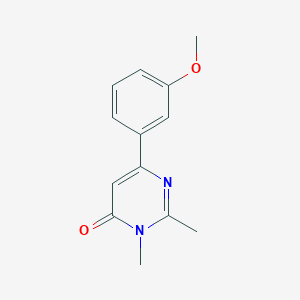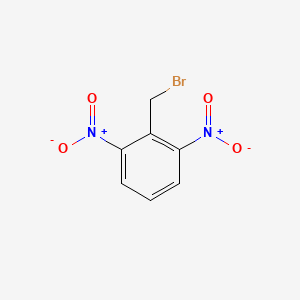
2-(Bromomethyl)-1,3-dinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-1,3-dinitrobenzene is an organic compound with the molecular formula C7H5BrN2O4 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group and two nitro groups at the 1 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,3-dinitrobenzene typically involves the bromination of 1,3-dinitrobenzene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of photochemical reactors can also enhance the efficiency of the bromination process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-1,3-dinitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or reduction with iron powder in acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, though these reactions are less frequent.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers depending on the nucleophile used.
Reduction: The major products are 2-(aminomethyl)-1,3-dinitrobenzene or 2-(aminomethyl)-1,3-diaminobenzene.
Oxidation: Products are typically over-oxidized derivatives or ring-cleaved compounds.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-1,3-dinitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Employed in the modification of biomolecules for labeling or cross-linking studies.
Medicine: Potential use in drug development as a building block for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-1,3-dinitrobenzene involves its reactivity towards nucleophiles and its ability to undergo reduction. The bromomethyl group is highly reactive towards nucleophiles, making it useful for substitution reactions. The nitro groups can be reduced to amino groups, which can further participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Bromomethyl)benzonitrile
- 2-Bromomethyl-1,3-dioxolane
- 2-(Bromomethyl)phenyl derivatives
Uniqueness
2-(Bromomethyl)-1,3-dinitrobenzene is unique due to the presence of both bromomethyl and nitro groups on the benzene ring. This combination of functional groups imparts distinct reactivity patterns, making it a versatile compound for various synthetic applications. The electron-withdrawing nature of the nitro groups also influences the reactivity of the bromomethyl group, making it more susceptible to nucleophilic attack .
Eigenschaften
CAS-Nummer |
93213-74-2 |
|---|---|
Molekularformel |
C7H5BrN2O4 |
Molekulargewicht |
261.03 g/mol |
IUPAC-Name |
2-(bromomethyl)-1,3-dinitrobenzene |
InChI |
InChI=1S/C7H5BrN2O4/c8-4-5-6(9(11)12)2-1-3-7(5)10(13)14/h1-3H,4H2 |
InChI-Schlüssel |
RPOOJGRJKDZPRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])CBr)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Benzyl-2-methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B13097910.png)
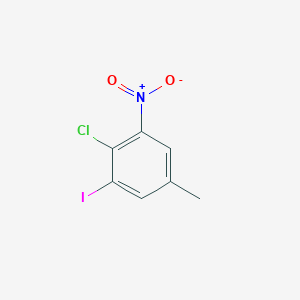
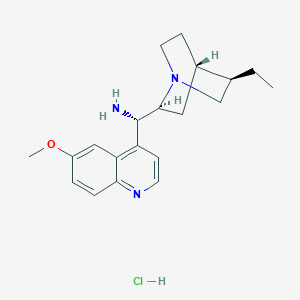
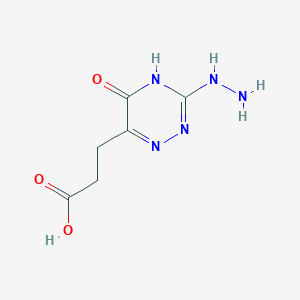
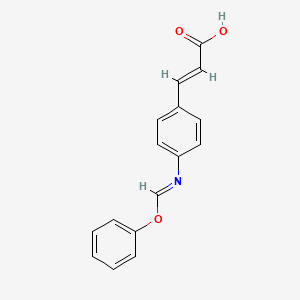
![[2-(Acetylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B13097945.png)
![6-Amino-3-bromo-6,7-dihydro-5H-cyclopenta[B]pyridine-6-carboxylic acid](/img/structure/B13097952.png)
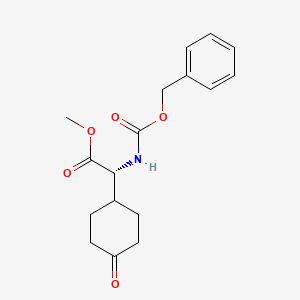
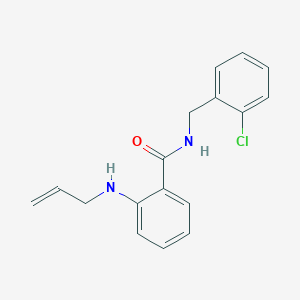


![7-Bromo-5-fluoro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13097988.png)
